REACTION_CXSMILES
|
C([O:3][CH:4](OCC)[C:5]1[CH:10]=[C:9]([NH:11]C(C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[C:8]([F:31])=[CH:7][N:6]=1)C.OS(O)(=O)=O.CC#N>O>[NH2:11][C:9]1[C:8]([F:31])=[CH:7][N:6]=[C:5]([CH:4]=[O:3])[CH:10]=1
|
Name
|
2-(diethoxymethyl)-5-fluoro-N-tritylpyridin-4-amine
|
Quantity
|
457 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(C1=NC=C(C(=C1)NC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)F)OCC
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=NC=C1F)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 126 mg | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 89.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |